molecular formula C9H9NO2 B8298431 7-Ethenyl-2,3-dihydro[1,4]dioxino[2,3-c]pyridine

7-Ethenyl-2,3-dihydro[1,4]dioxino[2,3-c]pyridine

Cat. No. B8298431
M. Wt: 163.17 g/mol
InChI Key: WWHICBVKJYFFSG-UHFFFAOYSA-N
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Patent
US07186730B2

Procedure details

A solution of (d) (1.6 g) in tetrahydrofuran (20 ml) was treated at 0° C. under argon with a solution of potassium t-butoxide in tetrahydrofuran (1M; 7.6 ml, 7.6 mmol). After 2 hours the mixture was partitioned between ethyl acetate—half saturated aqueous ammonium chloride solution. The organic extract was dried and evaporated affording an oil (1.5 g).
Name
( d )
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[CH:9]=[C:8]([CH:11](O)[CH2:12][Si](C)(C)C)[N:7]=[CH:6][C:5]=2[O:4][CH2:3][CH2:2]1.CC(C)([O-])C.[K+]>O1CCCC1>[CH:11]([C:8]1[N:7]=[CH:6][C:5]2[O:4][CH2:3][CH2:2][O:1][C:10]=2[CH:9]=1)=[CH2:12] |f:1.2|

Inputs

Step One
Name
( d )
Quantity
1.6 g
Type
reactant
Smiles
O1CCOC=2C=NC(=CC21)C(C[Si](C)(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
7.6 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 hours the mixture was partitioned between ethyl acetate—half saturated aqueous ammonium chloride solution
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC2=C(C=N1)OCCO2
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 145.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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